N-(2-naphthylmethyl)-3-(1H-tetrazol-5-yl)aniline
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Overview
Description
N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline is an organic compound that features a naphthalene ring, a tetrazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Coupling with Aniline: The final step involves coupling the naphthalene-tetrazole intermediate with aniline under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene or aniline rings.
Reduction: Reduced forms of the tetrazole or naphthalene rings.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biology: It can be used in the study of biological pathways and as a probe for investigating cellular processes.
Mechanism of Action
The mechanism by which N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-ylmethyl)-3-(1H-tetrazol-5-yl)aniline
- N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-4-yl)aniline
- N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-3-yl)aniline
Uniqueness
N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C18H15N5 |
---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(naphthalen-2-ylmethyl)-3-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C18H15N5/c1-2-5-15-10-13(8-9-14(15)4-1)12-19-17-7-3-6-16(11-17)18-20-22-23-21-18/h1-11,19H,12H2,(H,20,21,22,23) |
InChI Key |
ZUBOJKILOZCPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNC3=CC=CC(=C3)C4=NNN=N4 |
Origin of Product |
United States |
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